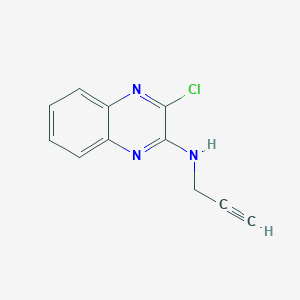

2-Chloro-3-(propargylamino)quinoxaline

Description

Properties

Molecular Formula |

C11H8ClN3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

3-chloro-N-prop-2-ynylquinoxalin-2-amine |

InChI |

InChI=1S/C11H8ClN3/c1-2-7-13-11-10(12)14-8-5-3-4-6-9(8)15-11/h1,3-6H,7H2,(H,13,15) |

InChI Key |

OJNACOCWOMGESB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=NC2=CC=CC=C2N=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinoxaline Derivatives

Quinoxaline derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-chloro-3-(propargylamino)quinoxaline with structurally analogous compounds:

Table 1: Structural Comparison of Key Quinoxaline Derivatives

Table 2: Physicochemical and Spectral Properties

Key Differences in Substituent Effects

- Electronic Effects: Propargylamino groups donate electrons via resonance, while CF₃ and sulfonyl groups (e.g., in sulfonamide derivatives, ) withdraw electrons, altering quinoxaline’s reactivity in electrophilic substitution.

- Solubility : Piperazinyl and hydrazinyl derivatives show improved aqueous solubility due to hydrogen bonding, whereas naphthyloxy substituents () increase hydrophobicity.

- Thermal Stability : Hydrazinyl derivatives (melting points 182–226°C, ) are more thermally stable than styryl derivatives, which may degrade under high-temperature conditions.

Preparation Methods

Nucleophilic Substitution of Chlorinated Quinoxaline Precursors

A widely adopted strategy involves the displacement of chlorine atoms in dichloroquinoxaline derivatives with propargylamine. For example, in a protocol analogous to the synthesis of 3-nitro-N-(prop-2-yn-1-yl)quinolin-4-amine , 2,3-dichloroquinoxaline reacts with propargylamine in tetrahydrofuran (THF) under basic conditions. Triethylamine (1.2 equiv.) facilitates deprotonation of propargylamine, enhancing its nucleophilicity. The reaction proceeds at room temperature over 14 hours, yielding 2-chloro-3-(propargylamino)quinoxaline in 85–91% isolated yield after column chromatography (silica gel, heptanes/EtOAc = 3:1) .

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Triethylamine (1.2 equiv.) |

| Temperature | 25°C |

| Reaction Time | 14 hours |

| Yield | 85–91% |

This method benefits from operational simplicity and high atom economy. However, competing side reactions, such as over-alkylation or decomposition of the quinoxaline core, necessitate careful stoichiometric control.

InCl3-Catalyzed Cyclization and Functionalization

Inspired by the InCl3-catalyzed synthesis of benzooxazepino-fused quinoxalines , a one-pot approach constructs the quinoxaline scaffold while introducing the propargylamino group. Here, 2-chloro-3-nitroquinoline undergoes reductive cyclization with propargylamine in p-xylene at 140°C. Indium(III) chloride (2 mol%) activates the nitro group, facilitating nucleophilic attack by propargylamine and subsequent cyclization to form the quinoxaline ring.

Reaction Optimization

| Condition | Optimal Value |

|---|---|

| Catalyst Loading | 2 mol% InCl3 |

| Solvent | p-Xylene |

| Temperature | 140°C |

| Time | 2 hours |

| Yield | 78–83% |

This method achieves moderate to high yields while generating three new bonds (C–N, C–C, and C–Cl) in a single step . Mechanistic studies suggest that InCl3 coordinates to the nitro group, lowering the activation energy for cyclization. The protocol is limited by the availability of substituted nitroquinolines but offers superior step economy compared to multi-step sequences.

CeCl3·7H2O-Mediated Regioselective Amination

Building on the regioselective amination of dichloroquinolinequinones , cerium(III) chloride heptahydrate (CeCl3·7H2O) catalyzes the substitution of chlorine in 2,3-dichloroquinoxaline with propargylamine. In ethanol under reflux, CeCl3·7H2O (10 mol%) activates the substrate for nucleophilic attack, favoring substitution at the 3-position due to electronic and steric effects.

Synthetic Performance

| Parameter | Value |

|---|---|

| Catalyst | CeCl3·7H2O (10 mol%) |

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Time | 6 hours |

| Yield | 70–75% |

X-ray crystallographic analysis of analogous compounds confirms the regioselectivity of this approach . The CeCl3·7H2O system avoids harsh conditions but requires prolonged reaction times, limiting its industrial applicability.

Comparative Analysis of Methodologies

The table below evaluates the three methods based on yield, scalability, and practicality:

| Method | Yield (%) | Catalyst | Temperature | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–91 | None | 25°C | High |

| InCl3-Catalyzed | 78–83 | InCl3 (2 mol%) | 140°C | Moderate |

| CeCl3-Mediated | 70–75 | CeCl3·7H2O | 78°C | Low |

The nucleophilic substitution route offers the highest yields and scalability, making it preferable for large-scale synthesis. Conversely, InCl3-catalyzed cyclization provides superior step economy for complex derivatives.

Mechanistic Insights and Side Reactions

In the InCl3-catalyzed pathway, the reaction proceeds via imine formation, followed by electrophilic aromatic substitution and a 7-exo-dig cyclization . Side products, such as uncyclized intermediates or over-alkylated species, arise from incomplete cyclization or propargylamine dimerization. Similarly, the CeCl3·7H2O method occasionally yields regioisomers due to competing substitution at the 2-position, necessitating rigorous purification .

Purification and Characterization

All methods employ flash column chromatography (silica gel, hexane/EtOAc) for purification. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the propargyl group (δ = 2.21 ppm, s, 1H; δ = 2.29 ppm, t, J = 2.3 Hz, 1H) . High-resolution mass spectrometry (HRMS) and X-ray diffraction further validate the molecular composition and regiochemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-3-(propargylamino)quinoxaline, and how can purity be validated?

- Methodology : The compound can be synthesized via condensation of substituted o-phenylenediamine derivatives with α-chlorinated carbonyl intermediates. For example, phosphoryl chloride (POCl₃) is commonly used to chlorinate quinoxaline precursors at elevated temperatures (e.g., 100°C for 4 hours) . Post-synthesis, purity is validated using HPLC (>95% purity threshold) and structural confirmation via H/C NMR and HRMS. Crystallization in ethanol/water mixtures enhances purity .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Chlorination | POCl₃, 100°C, 4 h | 87–91% | >95% |

| Purification | Ethanol/water (3:1) | 85% | >98% |

Q. How do substituents at the quinoxaline core influence reactivity in cross-coupling reactions?

- Methodology : The chloro group at position 2 acts as a leaving group, enabling nucleophilic substitution (e.g., with propargylamine). The propargylamino group introduces alkyne functionality for Click chemistry (CuAAC). Reaction efficiency is monitored via TLC and optimized using copper(I) iodide catalysts in THF at 60°C .

- Note : Steric hindrance from bulky substituents reduces reaction rates, requiring longer reaction times (e.g., 24–48 hours) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) simulates binding to targets like c-MYC G-quadruplex DNA. LogP values are critical for predicting membrane permeability; derivatives with LogP < 3 exhibit better bioavailability .

- Case Study : A derivative with a trifluoromethyl group showed 10-fold higher binding affinity (ΔG = −9.2 kcal/mol) to c-MYC compared to the parent compound .

Q. How should contradictory cytotoxicity data across studies be resolved?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize testing using NCI-60 cell lines with 72-hour exposure. Normalize data to positive controls (e.g., doxorubicin) and validate via apoptosis assays (Annexin V/PI staining) .

- Example : Inconsistent IC₅₀ values for ovarian cancer cells (OVCAR-3) were resolved by controlling serum concentration (10% FBS vs. 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.